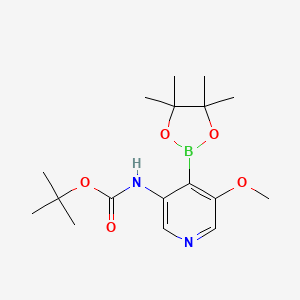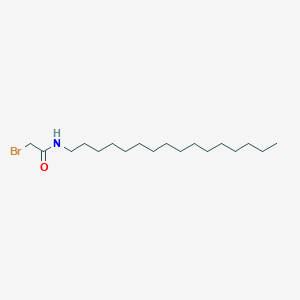amine hydrochloride CAS No. 1171069-08-1](/img/structure/B1372250.png)
[1-(3,4-Dichlorophenyl)ethyl](propyl)amine hydrochloride
Übersicht
Beschreibung
“1-(3,4-Dichlorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1171069-08-1 . It has a molecular weight of 268.61 and its IUPAC name is N-[1-(3,4-dichlorophenyl)ethyl]-1-propanamine hydrochloride . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder . Its molecular weight is 268.61 . The InChI code for this compound is 1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization :
- Korošec et al. (2006) developed a novel synthetic route for a compound closely related to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride, highlighting the chemical's potential in the synthesis of complex molecular structures (Korošec et al., 2006).
- Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with another compound, leading to the discovery of novel reaction products and contributing to the understanding of complex chemical reactions (Jäger et al., 2002).
Pharmaceutical Applications :
- Vukics et al. (2002) presented a novel industrial synthesis of sertraline hydrochloride, which involves a compound similar to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride. This demonstrates the role of such compounds in the development of effective antidepressants (Vukics et al., 2002).
- Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, where a structurally similar compound to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride was used, indicating its potential in receptor-targeted drug development (Croston et al., 2002).
Bioconjugation and Analytical Methods :
- Nakajima and Ikada (1995) studied the mechanism of amide formation in bioconjugation using a compound structurally related to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride, showing its application in biochemical and medical research (Nakajima & Ikada, 1995).
- Totaro et al. (2016) conducted a systematic investigation of bioconjugation reactions involving carboxylated peptides, where compounds similar to 1-(3,4-Dichlorophenyl)ethylamine hydrochloride were used. This highlights its role in the study of peptide and protein modifications (Totaro et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(3,4-dichlorophenyl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-6-14-8(2)9-4-5-10(12)11(13)7-9;/h4-5,7-8,14H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWRVMHAWGIATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171069-08-1 | |
| Record name | Benzenemethanamine, 3,4-dichloro-α-methyl-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171069-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4b,5,6,11b-Tetrahydrobenzo[e]aceanthrylene-7,12-dione](/img/structure/B1372170.png)


![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)



![3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372186.png)

